molecular formula C10H11ClN2O2 B1418369 Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride CAS No. 957120-75-1

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

Cat. No. B1418369
M. Wt: 226.66 g/mol
InChI Key: TUOJCZGQKPRXPP-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . It’s a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl imidazo[1,2-a]pyridine-7-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a solid at room temperature . It has a boiling point of 87-88 .

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, particularly those with imidazo[1,2-a]pyridine scaffolds, are crucial in medicinal chemistry due to their diverse biological activities. These structures are explored for their potential therapeutic applications, including kinase inhibition, which is pivotal in cancer treatment. The structural uniqueness of these compounds allows for extensive structure-activity relationship (SAR) studies, aiding in the development of novel drugs with improved pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Synthesis and Applications of Imidazo[1,2-a] Derivatives

The synthesis of imidazo[1,2-a]pyridine and its derivatives is a significant area of research, given their applications in biological activities and secondary uses like corrosion inhibition. The versatility of these compounds in chemistry makes them subjects of continuous study, aiming to uncover new synthetic methods and applications (Kobak & Akkurt, 2022).

Antibacterial and Antifungal Properties

Imidazo[1,2-a]pyridine-based derivatives have been identified as potential inhibitors against multi-drug resistant bacterial infections. Their unique fused heterocyclic structure offers diverse pharmacological profiles, making them suitable for developing novel antibacterial agents with minimal side effects. This research direction is crucial in the ongoing battle against antibiotic resistance (Sanapalli et al., 2022).

Pharmaceutical Chemistry and Drug Design

The imidazo[1,2-a]pyridine scaffold is utilized in designing selective inhibitors for various diseases, including inflammatory conditions and cancers. The structural diversity of these compounds allows for the development of potent pharmaceutical agents with specific targeting capabilities, significantly contributing to the advancement of drug design and discovery (Scior et al., 2011).

Heterocyclic N-oxides in Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from imidazo[1,2-a]pyridine, have demonstrated significant potential in organic synthesis, catalysis, and drug applications. Their versatility and biological importance make them valuable in various fields, from catalysis design to the development of new medicinal compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOJCZGQKPRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656987
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

CAS RN

957120-75-1
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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